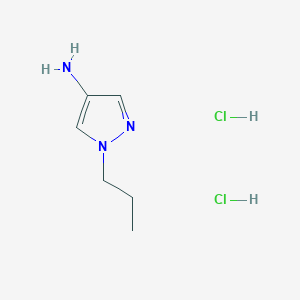

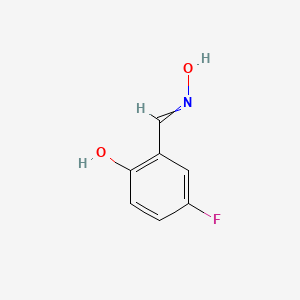

![molecular formula C13H14N2O B1451262 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol CAS No. 1803592-50-8](/img/structure/B1451262.png)

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol

Vue d'ensemble

Description

“4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” is a derivative of imidazo[1,5-a]pyridine . Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

Molecular Structure Analysis

The molecular weight of “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” is 214.26 . The exact molecular structure would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Applications De Recherche Scientifique

Synthesis and Structural Insights

Research on 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol and its derivatives has revealed versatile applications in chemistry, particularly in the synthesis of complex molecules and materials with unique properties. For instance, the employment of related compounds in coordination chemistry has led to the synthesis of ZnII and CoII complexes exhibiting diverse nuclearities and displaying luminescent and magnetic properties. These complexes demonstrate varying degrees of antiferromagnetic and ferromagnetic interactions, alongside strong emissions in the solid state at room temperature, showcasing their potential in materials science and molecular electronics (Gao et al., 2014).

Luminescence and Photophysical Properties

The structural flexibility of this compound allows for the creation of mononuclear heteroleptic silver(I) complexes, which exhibit intense fluorescence upon UV excitation. The photophysical properties of these species have been extensively studied, revealing their promising applications in the development of fluorescent materials and sensors. The ability to fine-tune the fluorescence emission through the modification of electronic features of coordinated ligands further highlights the compound's versatility in designing luminescent materials (Durini et al., 2017).

Catalytic Activity and Synthetic Applications

The synthesis of homoleptic complexes with divalent metals using imidazo[1,5-a]pyridine-based ligands has unveiled applications in catalysis, particularly in the Heck reaction. The N,O-bidentate coordination mode of these ligands facilitates the synthesis of complexes that exhibit good catalytic activity, broadening the scope of their utility in organic synthesis and industrial processes (Ardizzoia et al., 2018).

Green Chemistry and Polymer Materials

Research has also focused on the development of green synthetic protocols and the incorporation of imidazo[1,5-a]pyridine derivatives into polymeric materials. One-pot, environmentally friendly reactions have been designed for the synthesis of related compounds, contributing to the field of green chemistry. Additionally, the incorporation of these compounds into thermosetting polyurethane resins has been explored, demonstrating their potential in the creation of luminescent low-cost materials (Mohammadi et al., 2016; Volpi et al., 2017).

Orientations Futures

Imidazo[1,5-a]pyridine derivatives, including “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol”, have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications . Therefore, the future directions of this compound could be in these areas.

Propriétés

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-12-6-4-10(5-7-12)13-14-9-11-3-1-2-8-15(11)13/h4-7,9,16H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMGIHYTZGPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CN=C2C3=CC=C(C=C3)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

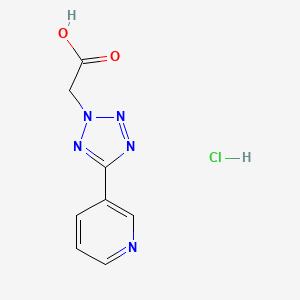

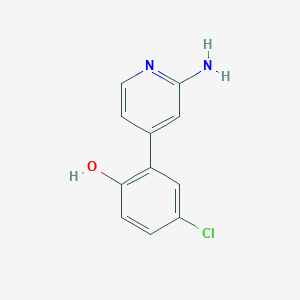

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

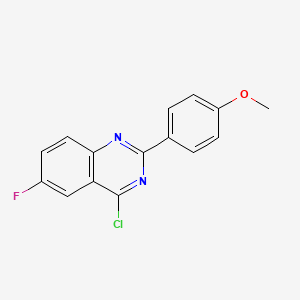

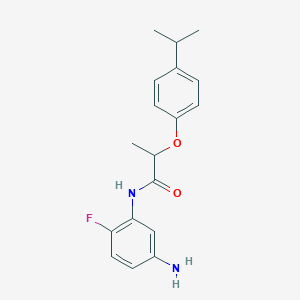

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

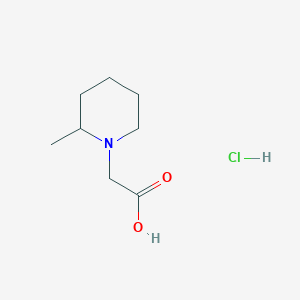

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

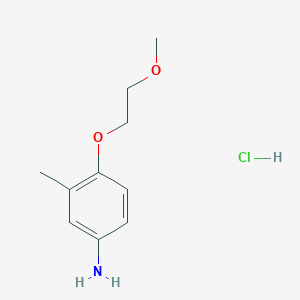

![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)